6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes an acetyl group at position 6, a cyclopropanecarbonylamino substituent at position 2, and a carboxamide at position 2. The cyclopropane moiety in particular may enhance metabolic stability and steric bulk compared to simpler analogs .
Properties
IUPAC Name |
6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-7(18)17-5-4-9-10(6-17)21-14(11(9)12(15)19)16-13(20)8-2-3-8/h8H,2-6H2,1H3,(H2,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMQNMBAKOFIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the fda. They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential.
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity.
Biochemical Pathways
Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids, and are engaged in numerous oxidation–reduction processes.
Result of Action
Similar compounds have shown promising anti-proliferative activity.
Biological Activity
6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure with an acetyl group and a cyclopropanecarbonylamino substituent, which contributes to its pharmacological properties. The molecular formula is C₁₃H₁₅N₃O₂S, and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that derivatives of thieno[2,3-c]pyridine can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Apoptosis induction | |
| Similar Thieno Compounds | Lung Cancer | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thieno derivatives can exhibit activity against a range of bacteria and fungi. The structural components contribute to membrane disruption or interference with metabolic pathways in microbial cells.
Case Study 1: Anticancer Efficacy
In a study involving various thieno derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment and revealed an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The disk diffusion method indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
Pharmacological Mechanisms
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression.
- Membrane Disruption : In microbial cells, it may compromise membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, synthetic methods, and functional group implications.
Structural Analog: 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Key Differences: The amino group at position 2 (vs. cyclopropanecarbonylamino) simplifies the structure, reducing steric hindrance and lipophilicity.
- Molecular Weight : 239.29 g/mol (vs. higher for the target compound due to the cyclopropane group) .
- Functional Impact : The absence of the cyclopropane ring likely decreases metabolic stability but may improve solubility.
Ethyl Ester Derivatives (e.g., –5)
- Example: Ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.
- Key Differences :
- Synthetic Relevance : Ethyl esters are often intermediates for carboxamide derivatives, suggesting possible synthetic pathways for the target compound.
Thiazolo-Pyrimidine Derivatives ()
- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b).
- Functional Group Comparison: Cyano Group (CN): Present in 11b (IR: 2,209 cm⁻¹) vs. carboxamide in the target compound. Bioactivity Clues: Thiazolo-pyrimidines are associated with diverse biological activities, suggesting the target compound’s carboxamide may similarly engage in hydrogen bonding for target binding.
Pyridothiazepines ()
- Example : 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (2).
- Synthetic Methods: Microwave-assisted synthesis improved yields (e.g., 68% for compound 11b in ) and reduced reaction times compared to traditional heating .
Comparative Data Table
Key Research Findings
- Cyclopropane Impact: The cyclopropanecarbonylamino group in the target compound likely enhances resistance to oxidative metabolism compared to amino or benzyl substituents .
- Synthetic Efficiency : Microwave methods (e.g., ) could be leveraged for the target compound to improve yields and reduce reaction times.
- Functional Group Trade-offs: Carboxamide at position 3 supports hydrogen bonding (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
